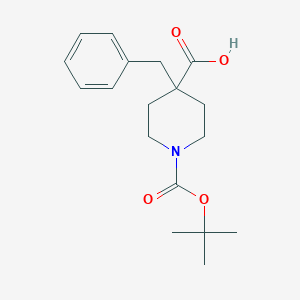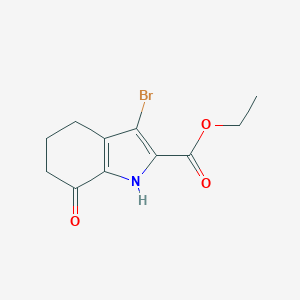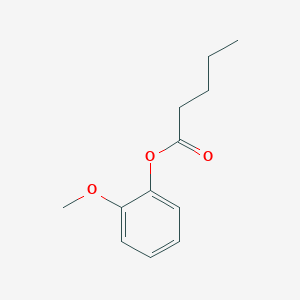
2-iodo-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-iodo-N-(2-methylphenyl)benzamide, also known as IMB-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized through various methods.
作用机制
The mechanism of action of 2-iodo-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. COX-2 is an enzyme that plays a role in the production of inflammatory cytokines, and its inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
2-iodo-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of various fungal strains. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-iodo-N-(2-methylphenyl)benzamide has also been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 2-iodo-N-(2-methylphenyl)benzamide in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. Furthermore, 2-iodo-N-(2-methylphenyl)benzamide has been synthesized through various methods, which allows for flexibility in its use. However, one limitation of using 2-iodo-N-(2-methylphenyl)benzamide is its limited solubility in water, which can affect its efficacy in certain experiments.
未来方向
There are several future directions for the study of 2-iodo-N-(2-methylphenyl)benzamide. One direction is the study of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as a synergistic agent with other compounds, such as chemotherapeutic agents. Furthermore, the study of the structure-activity relationship of 2-iodo-N-(2-methylphenyl)benzamide can lead to the development of more potent and selective compounds.
合成方法
2-iodo-N-(2-methylphenyl)benzamide can be synthesized through various methods, including the reaction of 2-iodobenzoic acid with 2-methylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method yields 2-iodo-N-(2-methylphenyl)benzamide in high purity and yield. Other methods of synthesis include the reaction of 2-iodobenzoic acid with 2-methylphenyl isocyanide and the reaction of 2-iodobenzoic acid with 2-methylphenyl isothiocyanate.
科学研究应用
2-iodo-N-(2-methylphenyl)benzamide has shown potential therapeutic applications in various scientific research areas. It has been studied as a potential anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. It has also been studied as a potential anti-inflammatory agent, as it reduces the production of inflammatory cytokines in vitro and in vivo. Furthermore, 2-iodo-N-(2-methylphenyl)benzamide has been studied as a potential antifungal agent, as it inhibits the growth of various fungal strains in vitro.
属性
CAS 编号 |
62303-06-4 |
|---|---|
分子式 |
C14H12INO |
分子量 |
337.15 g/mol |
IUPAC 名称 |
2-iodo-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) |
InChI 键 |
DHFXNYYYBSYFLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)


